Cyclogentiotetraose peracetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

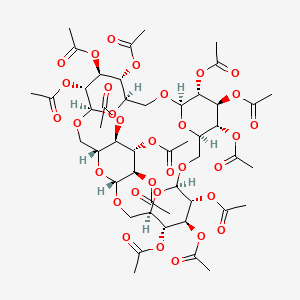

Cyclogentiotetraose peracetate, also known as this compound, is a useful research compound. Its molecular formula is C48H64O32 and its molecular weight is 1153 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Cyclogentiotetraose peracetate is a glycosidic compound that features a cyclic structure composed of four sugar units. The peracetate modification enhances its solubility and stability in organic solvents, making it suitable for various analytical techniques. The compound exhibits distinct NMR characteristics, which have been extensively studied to understand its interactions with different cations.

Alkali Cation Interactions

One of the primary applications of this compound lies in its ability to form complexes with alkali metal cations. Research has demonstrated that CGD4Ac can effectively complex with lithium, sodium, potassium, rubidium, and cesium ions. The stability constants of these complexes were determined using proton and multinuclear NMR spectroscopy, revealing a hierarchy of stability: Cs+>Rb+>K+>Na+>Li+ .

The complexation process induces conformational changes in the CGD4Ac molecule, with the gg conformer becoming predominant when complexed with cesium ions. This conformational flexibility is crucial for applications in molecular recognition and sensor technology .

Analytical Chemistry

The ability of this compound to form stable complexes with alkali cations makes it a valuable tool in analytical chemistry for the detection and quantification of these ions. Its NMR characteristics allow for precise measurements of ion concentrations in various solutions, facilitating studies in environmental monitoring and quality control processes.

Supramolecular Chemistry

CGD4Ac serves as an excellent ligand in supramolecular chemistry due to its capacity to selectively bind cations. This property is exploited in the design of molecular sensors that can detect specific ions based on changes in fluorescence or NMR signals upon complexation .

Biological Applications

The potential biological applications of this compound are under investigation, particularly regarding its interactions with biological macromolecules. Preliminary studies suggest that CGD4Ac may influence enzyme activity or serve as a carrier for drug delivery systems by modulating interactions with target biomolecules .

Case Studies

Several case studies illustrate the practical applications of this compound:

- NMR Spectroscopy Studies : These studies have provided insights into the dynamics of cation exchange and the stability of complexes formed between CGD4Ac and various alkali salts. For example, specific NMR experiments have shown how temperature variations affect the resonance signals of cesium complexes, indicating slow exchange kinetics at lower temperatures .

- Molecular Recognition : Research has demonstrated that CGD4Ac can act as a selective receptor for cesium ions in mixed solvent systems. These findings have implications for designing selective ion sensors that could be used in environmental monitoring or industrial applications .

Propiedades

Número CAS |

62098-50-4 |

|---|---|

Fórmula molecular |

C48H64O32 |

Peso molecular |

1153 g/mol |

Nombre IUPAC |

[(1R,4R,5R,6S,7R,8R,11R,12R,13S,14R,15R,18R,19R,20S,21R,22R,25R,26R,27S,28R)-6,7,12,13,14,19,20,21,26,27,28-undecaacetyloxy-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontan-5-yl] acetate |

InChI |

InChI=1S/C48H64O32/c1-17(49)65-33-29-13-61-46-42(74-26(10)58)38(70-22(6)54)35(67-19(3)51)31(78-46)15-63-48-44(76-28(12)60)40(72-24(8)56)36(68-20(4)52)32(80-48)16-64-47-43(75-27(11)59)39(71-23(7)55)34(66-18(2)50)30(79-47)14-62-45(77-29)41(73-25(9)57)37(33)69-21(5)53/h29-48H,13-16H2,1-12H3/t29-,30-,31-,32-,33-,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |

Clave InChI |

IKUIXYHLNKOZNO-IHBCRZMDSA-N |

SMILES |

CC(=O)OC1C2COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)COC(O2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES isomérico |

CC(=O)O[C@@H]1[C@H]2CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H](O2)[C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

SMILES canónico |

CC(=O)OC1C2COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)COC(O2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Sinónimos |

CGD4Ac cyclogentiotetraose peracetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.